molecular formula C14H13N3 B073137 1-Benzyl-1H-indazol-5-amine CAS No. 23856-21-5

1-Benzyl-1H-indazol-5-amine

Cat. No. B073137
CAS RN: 23856-21-5
M. Wt: 223.27 g/mol
InChI Key: BQUSMTPKYUILPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07148220B2

Procedure details

A 500 mL Parr hydrogenator bottle was charged with 1-benzyl-5-nitroindazole (30.4 g, 120 mmol), absolute ethanol (240 mL) and 5% platinum on carbon (1.5 g, 50% wet). The bottle was placed on a Parr hydrogenation apparatus, the bottle pressurized with hydrogen to 50 psi and the bottle shook until the uptake of hydrogen ceased. The contents of the bottle were then transferred to a 1 L round bottomed flask, warmed to approximately 60° C. under nitrogen and rapidly filtered through a celite pad. The filter cake was washed with ethanol (100 mL). Water (250 mL) was then added to the filtrate and the resulting suspension stirred for 4 hours in an ice bath. The resulting solids were isolated by filtration, and the solids dried on the pump for 1 h. Three additional reduction runs were carried out under identical conditions. The four separate batches of material were then combined to give 87.4 g of crude material, which was re-crystallized from ethyl acetate (900 mL). Filtration and drying under reduced pressure (1 mmHg) afforded 65.0 g (59%) of the title compound as a light yellow solid.
Quantity
30.4 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
59%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[C:16]2[C:11](=[CH:12][C:13]([N+:17]([O-])=O)=[CH:14][CH:15]=2)[CH:10]=[N:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H][H]>[Pt].C(O)C>[NH2:17][C:13]1[CH:12]=[C:11]2[C:16](=[CH:15][CH:14]=1)[N:8]([CH2:1][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1)[N:9]=[CH:10]2

Inputs

Step One
Name
Quantity
30.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1N=CC2=CC(=CC=C12)[N+](=O)[O-]
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pt]
Name
Quantity
240 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the resulting suspension stirred for 4 hours in an ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The contents of the bottle were then transferred to a 1 L round bottomed flask
FILTRATION
Type
FILTRATION
Details
rapidly filtered through a celite pad
WASH
Type
WASH
Details
The filter cake was washed with ethanol (100 mL)
ADDITION
Type
ADDITION
Details
Water (250 mL) was then added to the filtrate
CUSTOM
Type
CUSTOM
Details
The resulting solids were isolated by filtration
CUSTOM
Type
CUSTOM
Details
the solids dried on the pump for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The four separate batches of material
CUSTOM
Type
CUSTOM
Details
to give 87.4 g of crude material, which
CUSTOM
Type
CUSTOM
Details
was re-crystallized from ethyl acetate (900 mL)
FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
drying under reduced pressure (1 mmHg)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC=1C=C2C=NN(C2=CC1)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 65 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 242.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.